molecular formula C13H14N2O B13557461 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13557461
M. Wt: 214.26 g/mol
InChI Key: XPXCDSXRMGYWQY-UHFFFAOYSA-N
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Description

2-(2-Propyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety linked to a 2-propyl-substituted imidazole ring. The aldehyde group at the para position of the benzene ring enhances its reactivity, making it a versatile precursor for synthesizing Schiff bases, coordination complexes, or pharmacologically active derivatives.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-propylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H14N2O/c1-2-5-13-14-8-9-15(13)12-7-4-3-6-11(12)10-16/h3-4,6-10H,2,5H2,1H3

InChI Key

XPXCDSXRMGYWQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1C2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution Reaction: The imidazole ring is then substituted with a propyl group at the 2-position using appropriate alkylating agents under controlled conditions.

    Aldehyde Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides under basic conditions.

Major Products:

    Oxidation: 2-(2-Propyl-1h-imidazol-1-yl)benzoic acid.

    Reduction: 2-(2-Propyl-1h-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function.

Comparison with Similar Compounds

Key Observations :

  • Planarity : The imidazole core in the target compound and ’s derivative is planar, but dihedral angles with substituents (e.g., 77.34° for nitrobenzene in ) influence packing and reactivity.
  • Electronic Properties : Electron-withdrawing groups (e.g., nitro in ) reduce imidazole’s electron density, whereas alkyl groups (propyl) donate electrons, altering reactivity in catalysis or coordination .

Challenges :

  • Substituent sensitivity: Methoxy groups (as in ) may hinder imidazole formation due to steric or electronic effects, leading to unreacted starting materials.
  • Oxidation control: Aldehyde groups (as in ) are prone to oxidation, requiring careful handling to avoid side reactions.

Physicochemical and Reactivity Profiles

Property This compound trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde 2-[2-(2-Nitrophenyl)imidazole] Derivative
Melting Point Not reported Not reported 165–167°C (crystals from MeOH/Et2O)
Solubility Likely moderate in organic solvents Soluble in CH2Cl2, DMSO Low in water; soluble in polar aprotic solvents
Key Reactivity Aldehyde condensation; imidazole coordination Aldehyde oxidation to carboxylic acid Nitro reduction; chiral catalysis

Reactivity Insights :

  • The aldehyde group in the target compound and enables Schiff base formation or metal coordination, useful in ligand design.

Crystallographic and Spectroscopic Data

  • Crystal Packing : The target compound’s propyl chain may introduce torsional flexibility, contrasting with the rigid conjugated systems in (planar pyridylvinyl) and (intramolecular H-bonding).
  • Spectroscopy : IR and NMR data for related compounds (e.g., ) confirm functional group integrity. For example, aldehyde protons in resonate at δ 10.0–10.5 ppm, while imidazole C–H stretches appear near 3100 cm⁻¹ in IR.

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